(9-Methyldecyl)sulfamate
CAS No.:
Cat. No.: VC1938925
Molecular Formula: C11H24NO3S-
Molecular Weight: 250.38 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C11H24NO3S- |
---|---|
Molecular Weight | 250.38 g/mol |
IUPAC Name | N-(9-methyldecyl)sulfamate |
Standard InChI | InChI=1S/C11H25NO3S/c1-11(2)9-7-5-3-4-6-8-10-12-16(13,14)15/h11-12H,3-10H2,1-2H3,(H,13,14,15)/p-1 |
Standard InChI Key | GAYAKNYWWOBJHZ-UHFFFAOYSA-M |
Canonical SMILES | CC(C)CCCCCCCCNS(=O)(=O)[O-] |
Introduction
Chemical Structure and Properties
(9-Methyldecyl)sulfamate belongs to the sulfamate class of compounds, characterized by the presence of a sulfamate functional group (-SO3NH2). This functional group contributes significantly to the compound's biological and chemical properties, making it relevant in various scientific applications.
Basic Chemical Information
The compound features a distinctive chemical structure with the following properties:
Property | Value |
---|---|
Molecular Formula | C11H24NO3S- |
Molecular Weight | 250.38 g/mol |
IUPAC Name | N-(9-methyldecyl)sulfamate |
Standard InChI | InChI=1S/C11H25NO3S/c1-11(2)9-7-5-3-4-6-8-10-12-16(13,14)15/h11-12H,3-10H2,1-2H3,(H,13,14,15)/p-1 |
Standard InChIKey | GAYAKNYWWOBJHZ-UHFFFAOYSA-M |
Chemical ID | CHEBI:83001 |
The chemical structure consists of a 9-methyldecyl group attached to a sulfamate moiety. The methyl branching at the 9-position of the decyl chain creates a distinctive structural feature that likely contributes to its specific biological activities.
Structural Characteristics
The sulfamate group (-SO3NH2) represents the key functional component of this molecule. This group is characterized by a sulfur atom bonded to three oxygen atoms and one nitrogen atom. One of the oxygens typically carries a negative charge in the ionic form, while the nitrogen is bonded to the alkyl chain, in this case, the 9-methyldecyl group.
The branched alkyl chain provides hydrophobic properties to the molecule, while the sulfamate group contributes hydrophilic characteristics, resulting in amphiphilic behavior. This dual nature is significant for its biological functions, particularly in aquatic environments .
Natural Occurrence and Origins
Biological Source
(9-Methyldecyl)sulfamate has been isolated from the freshwater crustacean Daphnia pulex, where it serves as a metabolite with ecological significance . Daphnia species are small planktonic crustaceans commonly found in freshwater environments and are often used as model organisms in ecological and toxicological studies.
Related Compounds
The compound belongs to a family of similar sulfamates isolated from Daphnia pulex, including:
Compound | Source Organism |
---|---|
Decyl sulfamate (35) | Daphnia pulex |
Octyl sulfamate (36) | Daphnia pulex |
Nonyl sulfamate (37) | Daphnia pulex |
9-Methyldecyl sulfamate (38) | Daphnia pulex |
8-Methylnonyl sulfamate (39) | Daphnia pulex |
7-Methyloctyl sulfamate (40) | Daphnia pulex |
These compounds share structural similarities but differ in their carbon chain length and methyl group positioning, suggesting a systematic biosynthetic pathway in Daphnia species .
Ecological Role as a Kairomone
Ecological Interactions
As a kairomone produced by Daphnia pulex, (9-methyldecyl)sulfamate plays a crucial role in inducing morphological defenses in other organisms. Research has demonstrated that this compound, along with other sulfamates from Daphnia, can cause morphological changes in green algae, particularly Scenedesmus gutwinskii .
This interaction represents an interesting ecological relationship where the compound released by Daphnia signals its presence to potential prey organisms, triggering defensive responses. This chemical communication highlights the complex chemical ecology in aquatic environments .
Synthesis and Preparation
Relationship with (9-Methyldecyl)sulfamic Acid
(9-Methyldecyl)sulfamate is the conjugate base of (9-methyldecyl)sulfamic acid (CHEBI:83090). The acid form differs from the sulfamate by the presence of an additional proton on the sulfamate group. Both compounds share biological activity as kairomones, though they may exhibit different stability and reactivity profiles in aqueous environments .
The interconversion between the acid and its conjugate base depends on the pH of the environment, which may be relevant to its biological activity in different aquatic conditions.
Biological Activities
Morphological-Inducing Defense
The primary documented biological activity of (9-methyldecyl)sulfamate is its ability to induce morphological changes in certain algal species. This activity has been categorized under "morphological-inducing defense" in the literature .
This defensive role is characteristic of kairomones and represents an intriguing aspect of chemical ecology. When algae detect the presence of this compound, they undergo morphological adaptations that presumably enhance their survival in the presence of grazers like Daphnia .
Comparison with Related Sulfamates and Sulfates
Among the family of sulfamates and related sulfates isolated from marine and freshwater invertebrates, several compounds show diverse biological activities. The table below summarizes the biological activities of selected compounds in comparison with (9-methyldecyl)sulfamate:
Compound | Biological Activity | Source Organism |
---|---|---|
(9-Methyldecyl)sulfamate (38) | Morphological-inducing defense | Daphnia pulex |
Callyspongin A (11) | Metamorphosis-inducing, Antifouling | Callyspongia truncata |
Callyspongin B (12) | Metamorphosis-inducing, Antifouling | Callyspongia truncata |
2,6-dimethylheptyl sulfate (7) | Cytotoxicity, Antimicrobial | Various species |
3E-decenyl sulfate (30) | Cytotoxicity, Antimicrobial | Apostichopus japonicus |
While (9-methyldecyl)sulfamate has been primarily studied for its kairomone activity, the broader class of sulfamates and sulfates exhibits diverse biological properties including thrombin inhibition, cytotoxicity, and antimicrobial activities .
Research Status and Future Directions
Current Knowledge Limitations
Research specifically focused on (9-methyldecyl)sulfamate remains limited. Most studies have focused on its identification as a metabolite from Daphnia pulex and its basic role as a kairomone . Significant knowledge gaps exist regarding:
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Detailed mechanism of action at the molecular level
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Complete spectrum of biological activities
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Potential applications in biotechnology or pharmaceuticals
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Environmental fate and ecological impact
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